4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC20105308
Molecular Formula: C24H24N2O5
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N2O5 |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C24H24N2O5/c1-25(2)12-13-26-21(15-8-10-17(30-3)11-9-15)20(23(28)24(26)29)22(27)19-14-16-6-4-5-7-18(16)31-19/h4-11,14,21,28H,12-13H2,1-3H3 |
| Standard InChI Key | ZQFWFWRXMHYWAP-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)OC |
Introduction
Structural Characterization and Molecular Features
The compound 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a structurally complex heterocyclic molecule with four distinct functional domains:
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Benzofuran Core: A fused benzene and furan ring system, contributing aromatic stability and potential bioactivity .
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Dimethylaminoethyl Substituent: A tertiary amine side chain likely enhancing solubility and receptor interactions.
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4-Methoxyphenyl Group: An electron-donating substituent influencing electronic properties and metabolic stability .
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Dihydropyrrolone Ring: A five-membered lactam ring with a hydroxyl group at position 3, critical for hydrogen bonding and conformational flexibility .
Molecular Formula: C₂₄H₂₄N₂O₅
Molecular Weight: 420.5 g/mol
Synthetic Pathways and Methodology
While explicit synthesis protocols for this compound are unavailable, analogous compounds suggest a multi-step approach:
Industrial-scale synthesis may employ flow chemistry to optimize yields and reduce byproducts.
Biological and Pharmacological Properties
| Compound | MIC (μg/mL) | Target Organism | Reference |
|---|---|---|---|
| 4-Methoxyphenyl derivative | 0.78–3.12 | S. aureus | |
| Benzofuran analog | 1.6–12.5 | C. albicans |
Mineralocorticoid Receptor (MR) Antagonism
Dihydropyrrolone scaffolds exhibit selective MR antagonism:
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IC₅₀ Values: Analogous dihydropyrrolones show IC₅₀ = 43 nM for MR binding, with >200-fold selectivity over AR/PR .
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Structural Drivers: Lipophilic substituents (e.g., 4-methoxyphenyl) occupy hydrophobic pockets in MR, enhancing binding affinity .
Structure-Activity Relationship (SAR) Insights
Key Modifiable Positions:
Metabolic Stability: The methoxy group reduces oxidative metabolism compared to hydroxyl analogs .
Comparative Analysis with Related Compounds
Research Gaps and Future Directions
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Mechanistic Studies: Elucidate interactions with MR or antimicrobial targets using X-ray crystallography .
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In Vivo Efficacy: Assess antiplatelet activity (as seen in PAR4 antagonists ) and bleeding liability.
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Derivative Optimization: Introduce fluorine or bromine at C-5 to enhance metabolic stability .
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